
Benzyl N-(3-chloro-2-fluorophenyl)carbamate
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Overview
Description
Benzyl N-(3-chloro-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11ClFNO2. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-2-fluorophenyl group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-chloro-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Hydrolysis: The major products are 3-chloro-2-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzyl carbamates, including derivatives like Benzyl N-(3-chloro-2-fluorophenyl)carbamate, exhibit significant antimicrobial properties. Research has shown that such compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves the disruption of cellular processes or the inhibition of essential enzymes.
Case Study:
In a study investigating the antimicrobial efficacy of various benzyl carbamates, it was found that derivatives with halogen substitutions (like chlorine and fluorine) displayed enhanced activity against Gram-positive bacteria. This suggests that the presence of these halogens may play a crucial role in the bioactivity of the compounds .
Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit enzymes related to neurodegenerative diseases, particularly β-secretase (BACE1). In vitro studies have shown that certain derivatives can significantly reduce BACE1 activity, which is critical for developing treatments for Alzheimer's disease.
Data Table: BACE1 Inhibition Potency
Compound | BACE1 Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 28% | 47.37 |
Control Compound | 5% | 105.82 |
Other Derivative A | 27.5% | 22.23 |
This table illustrates the comparative effectiveness of benzyl carbamates in inhibiting BACE1, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders .
Herbicidal Properties
The compound has also been explored for its herbicidal properties, particularly as a potential candidate for developing new herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially leading to effective weed control.
Research Insights:
Studies on fluorinated herbicides indicate that compounds containing fluorine atoms often exhibit increased potency and selectivity against target weeds compared to their non-fluorinated counterparts . this compound could be synthesized as part of this class of herbicides.
Structural Analysis and Stability
Mechanism of Action
The mechanism of action of Benzyl N-(3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the study of enzyme inhibitors and their potential therapeutic applications .
Comparison with Similar Compounds
- Benzyl N-(3-chloro-4-fluorophenyl)carbamate
- Benzyl N-(3-chloro-2-methylphenyl)carbamate
Comparison: Benzyl N-(3-chloro-2-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Benzyl N-(3-chloro-2-fluorophenyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and related research findings regarding this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate functional group, with chlorine and fluorine substituents on the phenyl ring. The chemical formula is C14H12ClFNO2. The presence of halogen atoms can significantly influence the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Carbamate : Reacting benzyl amine with chloro- and fluoro-substituted phenolic compounds.
- Purification : Utilizing methods like recrystallization or chromatography to obtain pure compounds.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes key findings related to its antibacterial effects:
Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 8 µg/mL | Effective against Gram-positive bacteria |
Enterococcus faecalis | 16 µg/mL | Moderate activity observed |
Escherichia coli | 32 µg/mL | Less potent compared to Gram-positive strains |
The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying levels of efficacy. In particular, it has shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic agent .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 20 nM.
- A549 (lung cancer) : IC50 values around 25 nM.
These findings suggest that the compound may interfere with cellular mechanisms such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical for cancer cell proliferation .
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of benzyl carbamates, including this compound. Results indicated that structural modifications significantly influenced activity levels, with halogen substitutions enhancing potency against specific bacterial strains .
- Anticancer Mechanism Investigation : Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through ROS-mediated pathways. This mechanism was validated through assays measuring cell viability and apoptosis markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl N-(3-chloro-2-fluorophenyl)carbamate?
- Methodology : The compound is typically synthesized via carbamate formation between 3-chloro-2-fluoroaniline and benzyl chloroformate. A two-step approach is advised:
Aminolysis : React 3-chloro-2-fluoroaniline with benzyl chloroformate (CAS 501-53-1, MW 170.59) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere at 0–5°C to minimize side reactions .
Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Use stoichiometric control (1:1.1 amine-to-chloroformate ratio) to avoid di-substitution.
Q. How can spectroscopic techniques characterize this compound?
- NMR Analysis :
- ¹H NMR (CDCl₃): Expect aromatic protons as multiplets (δ 7.2–7.4 ppm for benzyl; δ 6.8–7.1 ppm for fluorophenyl). The carbamate NH appears as a broad singlet (~δ 5.1 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~δ 155 ppm; aromatic carbons split due to Cl/F substituents.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 294.07 (C₁₄H₁₁ClFNO₂⁺).
- Validation : Compare with analogs in (e.g., Benzyl (2-oxoethyl)carbamate, MW 193.2) for spectral trends .
Q. What safety protocols are critical during synthesis?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to benzyl chloroformate’s lachrymatory properties .
- Work in a fume hood; avoid inhalation of amine vapors.
- Follow waste disposal guidelines for halogenated organics.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this carbamate?
- Methodology :
Crystallization : Use slow evaporation (hexane/DCM) to grow single crystals.
Data Collection : Employ SHELX-97 for structure solution and refinement (e.g., SHELXL for small-molecule refinement) .
- Key Metrics : Analyze bond angles (C–N–C carbamate ~125°) and torsion angles to confirm planarity. Compare with bicyclic carbamates in (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) .
Q. What computational methods predict substituent effects on carbamate stability?
- Approach :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of Cl/F substituents.
Hammett Analysis : Compare σₚ values (Cl: +0.23; F: +0.06) to correlate with hydrolysis rates.
- Validation : Cross-reference with ’s trifluoromethylpyridinyl analogs, where electron-withdrawing groups enhance stability .
Q. How does the chloro-fluoro substitution pattern influence biological activity?
- SAR Study :
- In vitro Assay : Test against kinase targets (e.g., EGFR) to compare with ’s Z-Phe-CH2Cl (a protease inhibitor) .
- Meta/Para Substitution : Synthesize 3-Cl-4-F and 2-Cl-4-F isomers; evaluate logP (Cl increases hydrophobicity vs. F’s polarity).
- Data Interpretation : Use regression models to link substituent position to IC₅₀ values.
Properties
IUPAC Name |
benzyl N-(3-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMYFJHJPBNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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